molecular formula C17H22N4O2 B5551485 3-[1-(3-amino-3-oxopropyl)-1H-pyrazol-4-yl]-N,N-diethylbenzamide

3-[1-(3-amino-3-oxopropyl)-1H-pyrazol-4-yl]-N,N-diethylbenzamide

Cat. No.: B5551485
M. Wt: 314.4 g/mol
InChI Key: IESWPVZEKVVLRI-UHFFFAOYSA-N
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Description

3-[1-(3-amino-3-oxopropyl)-1H-pyrazol-4-yl]-N,N-diethylbenzamide is a useful research compound. Its molecular formula is C17H22N4O2 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.17427596 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protective Effects in Inflammation

3-Aminobenzamide, a structural analogue, has been studied for its protective effects in models of local inflammation. Its mechanism involves inhibiting the nuclear enzyme poly (ADP-ribose) synthetase, leading to a reduction in inflammatory responses. This effect is significant in conditions where oxyradicals and nitric oxide play a crucial role in the inflammatory process, suggesting a potential application of related compounds in managing oxidative stress and inflammation (Cuzzocrea et al., 1998).

Synthetic Utility in Organic Chemistry

The compound's framework is relevant in the synthesis of heterocyclic compounds, such as quinazolin-4(3H)-ones and pyrazolo[4,3-d]pyrimidin-7(6H)-ones. These syntheses are crucial for creating potential pharmacological agents, demonstrating the compound's utility in medicinal chemistry. The methods leverage oxidative coupling and condensation reactions, indicating the compound's role in developing new synthetic pathways for complex organic molecules (Mohammed et al., 2015; Mulakayala et al., 2012).

Role in Polymer Synthesis

Research on the synthesis and characterization of novel aromatic polyimides highlights the compound's significance in polymer chemistry. By reacting with specific dianhydrides, the compound contributes to creating polymers with desirable properties such as solubility in organic solvents and high thermal stability. This application underscores its role in developing new materials with potential use in various industries (Butt et al., 2005).

Anticancer Agent Synthesis

The compound's relevance extends to the synthesis of anticancer agents, where its structural features are utilized to create molecules with anti-proliferative properties. This application is vital in the ongoing search for more effective cancer treatments, demonstrating the compound's potential in therapeutic development (Safaei et al., 2013).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound could involve exploring its potential applications, studying its reactivity in more detail, or investigating its biological activity if it’s intended to be a drug .

Properties

IUPAC Name

3-[1-(3-amino-3-oxopropyl)pyrazol-4-yl]-N,N-diethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-3-20(4-2)17(23)14-7-5-6-13(10-14)15-11-19-21(12-15)9-8-16(18)22/h5-7,10-12H,3-4,8-9H2,1-2H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESWPVZEKVVLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC(=C1)C2=CN(N=C2)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.